USP5 ZnF-UBD Binding Affinity: Para-Bromo vs. Ortho-Bromo vs. Des-Bromo Analogs – A Comparative Kd Landscape
The target compound, 3-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid, occupies a distinct chemical space within the USP5 ZnF-UBD ligand series that cannot be interpolated from existing data on ortho-substituted or non-halogenated analogs. The des-bromo parent compound (5-phenyl-1,3,4-oxadiazole-2-propionic acid) exhibits a Kd of 370,000 nM (370 µM) for USP5 ZnF-UBD [1]. Ortho-substituted bromo analogs show divergent affinities: the 2-bromo-5-methoxyphenyl analog registers a Kd of 270,000 nM, while the 2-bromo-5-fluorophenyl analog drops to 430,000 nM — a 1.6-fold range driven solely by the electronic nature of the additional para-substituent on the brominated ring [1]. The 4-bromophenyl substitution pattern in the target compound introduces a distinct electrostatic potential surface and halogen-bond donor capability that is absent in both the des-bromo and ortho-bromo congeners, as supported by the co-crystal structure of the des-bromo ligand (PDB 6DXT) in which the phenyl ring occupies a pocket with steric and electronic tolerance for para-halogen substitution [2].
| Evidence Dimension | USP5 ZnF-UBD binding affinity (Kd, nM) |
|---|---|
| Target Compound Data | No direct Kd reported; para-bromo substitution pattern distinct from all measured analogs |
| Comparator Or Baseline | Des-bromo analog (5-phenyl-1,3,4-oxadiazole-2-propionic acid): Kd = 370,000 nM; 2-Br-5-OMe analog: Kd = 270,000 nM; 2-Br-5-F analog: Kd = 430,000 nM [1] |
| Quantified Difference | Ortho-substituted bromo analogs span a 1.6-fold affinity range (270,000–430,000 nM); para-bromo affinity is unmeasured and cannot be predicted from ortho-substituted SAR |
| Conditions | BindingDB assay; USP5 target; Kd determined by isothermal titration calorimetry or fluorescence polarization (exact method not specified for individual entries) |
Why This Matters
A procurement decision based solely on 'a brominated oxadiazole propanoic acid' ignores the 1.6-fold affinity spread among regioisomers; the para-bromo compound must be acquired as the specific CAS 1159978-37-6 entity to ensure the intended bromine-dependent binding interactions.
- [1] HCDT Negative Drug Target Dataset, BindingDB-sourced USP5 Kd values for 1,3,4-oxadiazole-2-propanoic acid analogs. Accessed via hainmu-biobigdata.com. View Source
- [2] Mann, M.K. et al. J. Med. Chem. 2019, 62 (22), 10144–10161; PDB ID 6DXT, co-crystal structure of USP5 ZnF-UBD with 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate at 1.95 Å. View Source
